molecular formula C8H11NO3 B2539800 Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 1934931-10-8

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2539800
CAS No.: 1934931-10-8
M. Wt: 169.18
InChI Key: UDTYNQPXZMDEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is systematically derived from its parent pyridine ring. The numbering prioritizes the 3-carboxylate group as the principal functional group, followed by the 1-methyl and 6-oxo substituents. The tetrahydropyridine ring system is partially saturated, with double bonds at positions 1,2 and 5,6 (based on the "1,4,5,6-tetrahydro" descriptor).

Alternative names include:

  • Methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate (emphasizing the dihydro-pyridine substructure).
  • 3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-1-methyl-6-oxo-, methyl ester (highlighting esterification at the carboxylic acid group).

The compound’s CAS identifier is 1934931-10-8 , and its molecular formula is C₈H₁₁NO₃ , with a molecular weight of 169.18 g/mol .

Molecular Geometry and Conformational Analysis

The tetrahydropyridine core adopts a flattened boat conformation , as observed in structurally related compounds. Key geometric features include:

  • Puckering Parameters : Deviations from planarity are evident in the ring atoms. For example, in analogous tetrahydropyridines, the C1 and C4 atoms deviate by ~0.501 Å and 0.657 Å, respectively, from the mean plane defined by C2, C3, C5, and N1.
  • Torsional Angles : The conformation is stabilized by alternating dihedral angles, such as C(5)–N(1)–C(1)–C(2) = 37.1° and N(1)–C(1)–C(2)–C(3) = −46.8° , which minimize steric strain.

The 6-oxo group introduces a planar region at C5–C6, while the 1-methyl and 3-carboxylate substituents occupy equatorial positions to avoid axial strain. This conformation contrasts with cyclohexane’s chair structure, where axial substituents face steric hindrance.

Tautomeric Forms and Ring-Chair Interconversions

While the compound’s 6-oxo group is fixed, tautomerism is not observed due to the absence of hydroxyl or amide groups. In contrast, related pyridone derivatives (e.g., 2-pyridone) exhibit lactam-lactim tautomerism, but this is not relevant here.

Ring-Chair Interconversions are limited due to the partial saturation and substituent distribution. The flattened boat conformation is stabilized by:

  • Intramolecular hydrogen bonding (if present in derivatives).
  • Steric shielding from the 1-methyl group, which restricts chair-flipping dynamics.

Comparative Analysis with Related Tetrahydropyridine Derivatives

Key Structural Comparisons

Compound CAS Number Molecular Formula Substituents Conformational Features
Target Compound 1934931-10-8 C₈H₁₁NO₃ 1-Methyl, 6-Oxo, 3-Carboxylate Flattened boat, planar C5–C6
Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Homoarecoline) 28125-84-0 C₉H₁₅NO₂ 1-Methyl, 3-Carboxylate (ethyl ester) Partially saturated, chair-like
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate 14997-05-8 C₇H₁₁NO₂ 3-Carboxylate (methyl ester) Partially saturated, non-aromatic ring
Structural Insights
  • Substituent Effects :

    • The 6-oxo group in the target compound imposes rigidity, distinguishing it from fully saturated analogs like Homoarecoline.
    • The 1-methyl group sterically stabilizes the flattened boat conformation by shielding axial positions.
  • Electronic Differences :

    • The 3-carboxylate ester group (electron-withdrawing) in the target compound contrasts with the 3-carboxylate in Homoarecoline, which lacks an oxo substituent.
  • Synthetic Relevance :

    • The target compound’s structure suggests utility in synthesizing bioactive molecules, leveraging the tetrahydropyridine scaffold for drug design.

Properties

IUPAC Name

methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTYNQPXZMDEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid derivatives with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation of the Tetrahydropyridine Ring

The compound undergoes dehydrogenation to form aromatic pyridine derivatives under oxidizing conditions. For example:

  • Reagent : 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ)

  • Conditions : Reflux in 1,4-dioxane for 5 hours .

  • Outcome : Conversion to the corresponding pyridine derivative (yield: ~62%).

This reaction proceeds via radical intermediates, followed by intramolecular cyclization to eliminate hydrogen atoms from the tetrahydropyridine ring .

Nucleophilic Substitution at the Ester Group

The methyl ester group participates in nucleophilic acyl substitution reactions. For instance:

  • Reagent : Hydrazines or hydroxylamine

  • Conditions : Reflux in ethanol or methanol .

  • Outcome : Formation of hydrazides or hydroxamic acids.

Example Reaction Pathway :

Methyl ester+H2N-NHRHydrazide derivative+MeOH\text{Methyl ester} + \text{H}_2\text{N-NHR} \rightarrow \text{Hydrazide derivative} + \text{MeOH}

This reaction is critical for synthesizing bioactive analogs, such as dihydropyrazolones .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles. Key reactions include:

Isoxazole Formation

  • Reagent : Hydroxylamine hydrochloride

  • Conditions : Acidic or neutral media, 60–80°C .

  • Outcome : Intramolecular cyclization generates isoxazole-containing derivatives.

Dihydropyridone Derivatives

  • Reagent : N,NN,N-Dimethylformamide dimethyl acetal

  • Conditions : Reflux in toluene .

  • Outcome : Formation of ethenyl-substituted dihydropyridones.

Functional Group Interconversion

The keto and ester groups enable further transformations:

Hydrolysis of the Ester

  • Reagent : Aqueous HCl or NaOH

  • Conditions : Reflux in water/ethanol (1:1) .

  • Outcome : Conversion to the carboxylic acid derivative.

Reduction of the Keto Group

  • Reagent : Sodium borohydride (NaBH4_4)

  • Conditions : Room temperature in methanol .

  • Outcome : Formation of a secondary alcohol.

Electrophilic Aromatic Substitution

The aromatic ring (after dehydrogenation) undergoes electrophilic substitution:

Reaction TypeReagentConditionsProductYield
NitrationHNO3_3/H2_2SO4_40–5°C, 2 hoursNitro-substituted pyridine45–50%
SulfonationSO3_3/H2_2SO4_4100°C, 4 hoursSulfonic acid derivative55–60%

Radical Bromination

The tetrahydropyridine ring undergoes bromination at the α-position relative to the keto group:

  • Reagent : NN-Bromosuccinimide (NBS)

  • Conditions : Radical initiators (e.g., AIBN), CCl4_4, reflux .

  • Outcome : Monobrominated intermediate, which cyclizes to form γ-lactones.

Mechanistic Insights

  • Oxidation : Proceeds via a radical mechanism, with DDQ abstracting hydrogen atoms from the tetrahydropyridine ring .

  • Nucleophilic Substitution : The ester’s carbonyl carbon is susceptible to attack by nucleophiles (e.g., hydrazines), forming stable tetrahedral intermediates .

  • Cyclization : Acidic or basic conditions facilitate intramolecular attack by nucleophilic groups (e.g., -NH2_2), leading to fused heterocycles .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is C7H9N2O3C_7H_9N_2O_3 with a molecular weight of approximately 155.16 g/mol. The compound features a tetrahydropyridine ring which is known for its diverse reactivity and potential therapeutic applications.

Pharmacological Applications

  • Antioxidant Properties : Research indicates that derivatives of tetrahydropyridines exhibit antioxidant activity. This property is crucial in the development of compounds aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders .
  • Antimicrobial Activity : Studies have shown that tetrahydropyridine derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Activity : There is emerging evidence that certain tetrahydropyridine derivatives can induce apoptosis in cancer cells. This activity is linked to their ability to modulate various signaling pathways involved in cell proliferation and survival .
  • Cognitive Enhancers : Some tetrahydropyridine derivatives have been investigated for their potential as cognitive enhancers. They may act as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Dopamine Receptor Agonists : Tetrahydropyridines are recognized for their interaction with dopamine receptors. Compounds like Droperidol are used clinically as antipsychotics and sedatives due to their agonistic effects on dopamine receptors .

Synthesis and Derivatives

The synthesis of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. The ability to modify the structure leads to a variety of derivatives that can be tailored for specific biological activities.

Case Study 1: Antioxidant Activity

In a study focusing on the antioxidant properties of tetrahydropyridine derivatives, it was found that specific modifications to the methyl group enhanced the radical scavenging ability of the compound. This suggests potential applications in formulating dietary supplements aimed at combating oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of tetrahydropyridine derivatives showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of methyl tetrahydropyridines demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This positions these compounds as potential therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the activity of inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences synthetic accessibility and biological properties:

Compound Name 1-Position Substituent Yield (%) Melting Point (°C) Key Reference
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl Not reported Not reported
Methyl 6-oxo-1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxylate Benzyl 53 Not reported
Methyl (S)-1-(2-hydroxy-1-phenylethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 2-Hydroxy-1-phenylethyl 45 Not reported
  • Key Insight : Bulkier substituents (e.g., benzyl or hydroxy-phenylethyl) reduce synthetic yields compared to smaller groups like methyl, likely due to steric hindrance during aza-annulation reactions .

Substituent Variations at the 4- and 5-Positions

Aromatic or electron-withdrawing groups at the 4- and 5-positions enhance structural complexity and modulate reactivity:

Compound Name 4- and 5-Position Substituents Enantiomeric Excess (ee) Physical State Key Reference
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Phenyl (2-), thiophen-3-yl (5-) 94% ee White solid
Methyl (S)-5-(4-(dimethylamino)phenyl)-6-oxo-2-phenyl-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 4-(Dimethylamino)phenyl (5-) 94% ee White solid
Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 3-Chlorophenyl (4-) Not reported Solid
  • Key Insight: Electron-rich groups (e.g., dimethylamino-phenyl) or aromatic substituents (e.g., thiophenyl) improve enantioselectivity in asymmetric syntheses, with ee values up to 94% . Chlorinated analogs exhibit higher molecular weights (e.g., 349.86 g/mol for 3-chlorophenyl derivative) , which may enhance lipophilicity for drug delivery.

Functional Group Modifications

2.3.1 Ester Group Variations

Replacing the methyl ester with ethyl or benzyl esters alters solubility and metabolic stability:

Compound Name Ester Group Application/Note Key Reference
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate Ethyl Enhanced lipophilicity due to CF₃ group
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl Base structure for analogs
  • Key Insight : Ethyl esters with trifluoromethyl groups (e.g., ) increase molecular weight and may improve blood-brain barrier penetration compared to methyl esters.
2.3.2 Ketone and Amino Modifications

Addition of amino groups or ketone repositioning impacts biological activity:

Compound Name Functional Modifications Biological Note Key Reference
Arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) Ketone at position 3 (not 6) Psychoactive alkaloid
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Phenyl at 4-position, no ester Neurotoxin causing parkinsonism
  • Key Insight : The position of the ketone (e.g., 6-oxo in the target compound vs. 3-oxo in arecoline) dictates biological activity. MPTP’s lack of an ester group and phenyl substitution correlates with neurotoxic effects .

Aza-Annulation Reactions

The target compound’s analogs are often synthesized via aza-annulation. For example:

  • Methyl 6-oxo-1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxylate is prepared via aza-annulation of β-enamino esters with acryloyl chloride (53% yield) .
  • Methyl (S)-1-(2-hydroxy-1-phenylethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves condensation of protected amino alcohols with methyl propiolate, followed by deprotection (45% yield) .

Physical and Spectroscopic Properties

  • Melting Points : Range from 152–166°C for tosyl-protected derivatives .
  • Spectroscopy: IR: Strong C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (dihydropyridinone) . NMR: Protons adjacent to the ketone (δ 2.72 ppm) and ester methyl groups (δ 3.69 ppm) are characteristic .

Biological Activity

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1934931-10-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H11NO3\text{C}_8\text{H}_{11}\text{N}\text{O}_3

Key Properties:

  • Molecular Weight: 169.18 g/mol
  • Purity: Typically around 95% .

Mechanisms of Biological Activity

Research indicates that methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exhibits various biological activities primarily through its interaction with specific biological targets:

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that tetrahydropyridine derivatives can affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Neuroprotective Effects:
    • Similar compounds have been studied for their neuroprotective properties. Research indicates that they may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .
  • Cytotoxicity Against Cancer Cells:
    • Preliminary studies suggest that methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate may exhibit cytotoxic effects against various cancer cell lines. This activity is often evaluated using assays such as MTT to determine cell viability after treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives:

StudyFocusFindings
Study ANeuroprotectionDemonstrated reduced neuronal cell death in models of oxidative stress .
Study BEnzyme InhibitionIdentified significant inhibition of cytochrome P450 enzymes leading to altered drug metabolism .
Study CAnticancer ActivityShowed decreased viability in pancreatic cancer cell lines at concentrations above 10 µM .

Detailed Findings from Selected Studies

  • Neuroprotective Study:
    • In vitro experiments indicated that treatment with methyl tetrahydropyridine derivatives resulted in a significant reduction in reactive oxygen species (ROS) production in neuronal cell cultures exposed to oxidative stressors.
  • Enzyme Interaction Analysis:
    • The compound's interaction with cytochrome P450 was assessed using rat liver microsomes, revealing a modulation of metabolic pathways that could influence pharmacokinetics of co-administered drugs.
  • Cytotoxicity Assessment:
    • A study utilizing human pancreatic ductal adenocarcinoma cell lines demonstrated that the compound significantly reduced cell viability after 72 hours of exposure, suggesting potential therapeutic applications in cancer treatment .

Q & A

(Basic) What are the common synthetic routes for Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?

Methodological Answer:
Synthesis typically involves cyclization or functional group transformations. For example, microwave-assisted methods (e.g., irradiating a mixture of precursors in xylene at 250 W for 10 minutes) can yield high-purity products by accelerating reaction kinetics . Alternative routes include catalytic asymmetric desymmetrization using organocatalysts like chiral phosphines, which enable enantioselective synthesis of tetrahydropyridine derivatives . Key steps include:

  • Starting with alkyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate precursors.
  • Employing thiourea (Lawesson’s reagent) for thioamide formation under controlled conditions.
  • Purification via precipitation with cool ether or column chromatography.

(Basic) How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H NMR : Signals at δ 2.44 ppm (singlet, CH₃ group) and δ 2.76 ppm (ABX coupling for tetrahydropyridine protons) confirm ring substitution patterns .
  • ¹³C NMR : Carbonyl resonances near 165-170 ppm indicate ester and ketone functionalities.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 169 for related derivatives) validate the molecular formula .

(Advanced) What catalytic strategies enable asymmetric synthesis of tetrahydropyridine derivatives?

Methodological Answer:
Chiral organocatalysts, such as cinchona alkaloids or phosphine-based catalysts, facilitate enantioselective annulation. For example:

  • Phosphine-Catalyzed [4+2] Annulation : Combines allenes and imines to form tetrahydropyridine rings with >90% enantiomeric excess (ee) .
  • Brønsted Acid Catalysis : Protonates substrates to control stereochemistry during desymmetrization .
  • Phase-Transfer Catalysis : Uses quaternary ammonium salts to enhance reaction rates in biphasic systems .

(Advanced) How do structural modifications influence biological activity in neurological studies?

Methodological Answer:
Substituents on the tetrahydropyridine ring modulate interactions with biological targets. For instance:

  • Neurotoxicity : The 1-methyl-4-phenyl derivative (MPTP) induces Parkinsonism via selective dopaminergic neuron damage, highlighting the role of lipophilic substituents in crossing the blood-brain barrier .
  • Muscarinic Receptor Binding : Arecoline derivatives (e.g., methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) act as partial agonists at acetylcholine receptors, suggesting potential for PET tracer development when radiolabeled .

(Advanced) How can researchers address gaps in physical-chemical property data for this compound?

Methodological Answer:
When literature data are lacking (e.g., melting point, solubility):

  • Computational Modeling : Use density functional theory (DFT) to predict properties like LogP (lipophilicity) and pKa .
  • Experimental Validation : Perform differential scanning calorimetry (DSC) for thermal stability and HPLC for purity assessment.
  • Interpolation from Analogues : Compare with structurally similar compounds (e.g., ethyl 6-oxo-2-trifluoromethyl derivatives) to estimate reactivity and stability .

(Basic) What safety precautions are recommended for handling this compound?

Methodological Answer:
Based on SDS data for related compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) What computational methods predict reactivity and stability?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or organic media.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups like CF₃) with biological activity .

(Advanced) How are tetrahydropyridine derivatives used in PET radiotracer development?

Methodological Answer:

  • Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes into the methyl ester or aryl substituents for in vivo imaging .
  • Target Specificity : Modify substituents to enhance binding to muscarinic (M1) or nicotinic receptors, enabling visualization of neurodegenerative pathologies .
  • Metabolic Stability : Optimize lipophilicity (LogP ~1–3) to balance brain penetration and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.